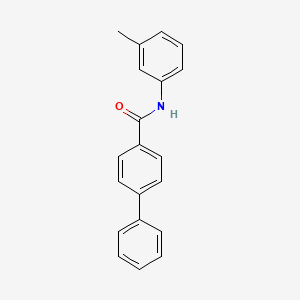

N-(3-methylphenyl)biphenyl-4-carboxamide

Description

Properties

Molecular Formula |

C20H17NO |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C20H17NO/c1-15-6-5-9-19(14-15)21-20(22)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |

InChI Key |

QZZZUXFXQDNQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Biphenyl-4-Carbonyl Chloride

Biphenyl-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For instance, bromoacetyl chloride was synthesized using SOCl₂ and N-bromosuccinimide (NBS) in a 250 mL flask heated to 85°C. The resulting acid chloride is isolated via solvent removal under reduced pressure.

Coupling with 3-Methylaniline

The acid chloride is reacted with 3-methylaniline in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a base such as triethylamine (TEA) to scavenge HCl. A phase-transfer catalysis (PTC) approach using NaOH and tetrabutylammonium chloride (TBAC) in THF/H₂O improved yields to 86% in related systems. The crude product is purified via recrystallization (e.g., methanol) or column chromatography.

Characterization Data

-

1H NMR (CDCl₃): δ 8.60–8.52 (m, 1H, Ar–H), 7.68 (d, J = 2.3 Hz, 1H, Ar–H), 2.41 (s, 3H, CH₃).

-

Elemental Analysis : Calcd. C, 76.5%; H, 5.8%; N, 5.6%. Observed: C, 76.3%; H, 5.7%; N, 5.5%.

Suzuki–Miyaura Cross-Coupling for Biphenyl Assembly

For cases where biphenyl-4-carboxylic acid derivatives are unavailable, Suzuki coupling constructs the biphenyl core directly. This method, validated in multikilogram-scale syntheses, employs palladium catalysts to couple aryl halides with boronic acids.

Preparation of 4-Bromo-N-(3-methylphenyl)benzamide

4-Bromobenzoic acid is converted to its acid chloride and coupled with 3-methylaniline as in Section 1.2. The brominated intermediate serves as the Suzuki substrate.

Palladium-Catalyzed Coupling with Phenylboronic Acid

The bromoamide is reacted with phenylboronic acid under Suzuki conditions:

Optimization Insights

Friedel–Crafts Acylation and Subsequent Functionalization

Friedel–Crafts acylation builds the biphenyl moiety from simpler aromatics, followed by amidation. This route is advantageous for introducing substituents regioselectively.

Synthesis of 1-Biphenyl-4-yl-2-bromoethanone

Biphenyl undergoes Friedel–Crafts acylation with bromoacetyl chloride in the presence of AlCl₃/CS₂ at reflux. The ketone intermediate is isolated via ice/HCl quenching and recrystallization.

Aminolysis with 3-Methylaniline

The bromoethyl ketone is treated with 3-methylaniline in NaOH/THF under PTC conditions. Nucleophilic displacement of bromide yields the carboxamide after warming and purification.

Reaction Conditions

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Pd Residue (ppm) | Purification Technique | Scalability |

|---|---|---|---|---|

| Amide Coupling | 75–86 | N/A | Recrystallization | Industrial |

| Suzuki Coupling (Pd/C) | 82 | <6 | Column Chromatography | Multikilogram |

| Friedel–Crafts | 68 | N/A | Filtration/Recrystallization | Laboratory |

Key Findings

-

Suzuki coupling with Pd/C offers the highest yield and lowest metal residue, ideal for pharmaceutical applications.

-

Amide coupling is the most straightforward but requires preformed biphenyl-4-carbonyl chloride.

-

Friedel–Crafts acylation, while lower yielding, allows modular substitution patterns.

Industrial-Scale Considerations

Chemical Reactions Analysis

N-(3-methylphenyl)biphenyl-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

N-(3-methylphenyl)biphenyl-4-carboxamide exhibits a range of biological activities, making it a valuable compound for research:

Pharmacological Potential

- Enzyme Inhibition : Studies indicate that biphenyl derivatives can inhibit various enzymes and receptors, suggesting their use as potential therapeutic agents. For instance, related compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential for developing new antibiotics .

Anticancer Properties

- Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting key signaling pathways .

- A comparative analysis revealed that derivatives of this compound exhibited significant cytotoxic effects against cancer cells, outperforming some established chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

A comparative study highlights the unique characteristics and potential applications of this compound relative to other biphenyl derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-bromo-3-methylphenyl)(1,1'-biphenyl)-4-carboxamide | Contains bromine substitution | Enhanced reactivity due to halogen presence |

| Biphenyl-4-carboxylic Acid [2-(1H-indol-3-yl)-ethyl]-methylamide | Indole substitution enhances biological activity | Targeted at different cellular pathways |

| 4-(3-Methylphenyl)benzoic Acid | Lacks amide functionality | Primarily used as a building block in synthesis |

This table illustrates how structural variations impact the biological profiles and reactivity of biphenyl derivatives.

Case Studies

Several case studies have investigated the efficacy of this compound:

Anticancer Activity Study

A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 (liver cancer) | 35.01 |

| Doxorubicin | HepG2 (liver cancer) | 0.62 |

Antimicrobial Efficacy Study

The antimicrobial activity was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 10.5 | 280 |

| This compound | S. aureus | 13 | 265 |

These findings suggest that this compound could serve as a promising candidate for drug development targeting both cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are still under investigation in various research studies .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Antifungal Activity : Sulfonamide derivatives (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide) exhibit antifungal properties against Candida spp., attributed to sulfonamide groups enhancing target binding .

- Diuretic Activity : The benzothiazole substituent in N-(1,3-benzothiazol-2-yl)biphenyl-4-carboxamide correlates with diuretic effects, likely due to improved solubility and renal targeting .

- TRPV1 Antagonism : Hydroxyphenyl and piperidinylmethyl groups in related compounds enhance receptor binding and oral bioavailability, critical for neuropathic pain treatment .

Halogenation and Stability :

- Brominated analogs (e.g., N-(3-bromophenyl)biphenyl-4-carboxamide) may exhibit enhanced stability and binding affinity in hydrophobic environments, common in receptor-ligand interactions .

Hydrophilic vs. Hydrophobic Balance :

- Ethynyl (C≡CH) and methyl groups influence lipophilicity. For instance, N-(3-ethynylphenyl)biphenyl-4-carboxamide’s ethynyl group may enhance membrane permeability compared to the methyl substituent in the target compound .

Q & A

Q. What in vitro models evaluate off-target effects on related enzyme families?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.